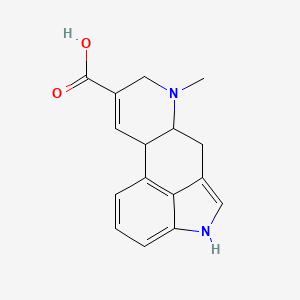
6-Methyl-8,9-didehydro-ergoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paspalic acid is an indole-derived ergot alkaloid produced by fungi, particularly those in the Clavicipitaceae family. It is a secondary metabolite that plays a crucial role in the biosynthesis of other ergot alkaloids, such as lysergic acid . Paspalic acid is structurally characterized by its ergoline backbone, which is common among ergot alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paspalic acid can be synthesized through the oxidation of agroclavine to elymoclavine, followed by further oxidation to paspalic acid. This process involves two oxidation steps: a 2-electron oxidation and a 4-electron oxidation, typically catalyzed by cytochrome P450 monooxygenases .
Industrial Production Methods: Industrial production of paspalic acid often involves the cultivation of Claviceps species under controlled conditions to maximize the yield of ergot alkaloids. The sclerotia, or wintering bodies of the fungus, are harvested and processed to extract paspalic acid and other related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Paspalic acid undergoes various chemical reactions, including:
Oxidation: Conversion of agroclavine to paspalic acid via elymoclavine involves oxidation steps.
Isomerization: Paspalic acid can be converted to lysergic acid through isomerization, either enzymatically or spontaneously.
Common Reagents and Conditions:
Oxidation Reagents: Cytochrome P450 monooxygenases are commonly used for the oxidation steps.
Isomerization Conditions: Isomerization can occur under mild conditions, often facilitated by specific enzymes.
Major Products Formed:
Lysergic Acid: A major product formed from the isomerization of paspalic acid.
Wissenschaftliche Forschungsanwendungen
Paspalic acid has several scientific research applications, including:
Wirkmechanismus
Paspalic acid exerts its effects primarily through its role as a precursor in the biosynthesis of other ergot alkaloids. The conversion of agroclavine to paspalic acid involves oxidation steps catalyzed by cytochrome P450 monooxygenases . Paspalic acid can then be isomerized to lysergic acid, which is a key intermediate in the production of various ergot alkaloids .
Vergleich Mit ähnlichen Verbindungen
Lysergic Acid: Structurally similar and derived from paspalic acid through isomerization.
Elymoclavine: An intermediate in the oxidation of agroclavine to paspalic acid.
Agroclavine: A precursor in the biosynthesis of paspalic acid.
Uniqueness: Paspalic acid is unique in its role as a key intermediate in the biosynthesis of lysergic acid and other ergot alkaloids. Its structural characteristics and biosynthetic pathway distinguish it from other ergot alkaloids .
Eigenschaften
IUPAC Name |
7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCJTROKRDRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
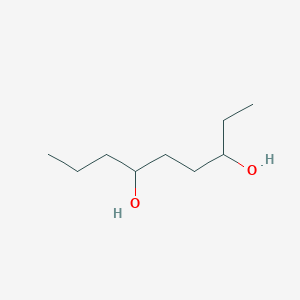
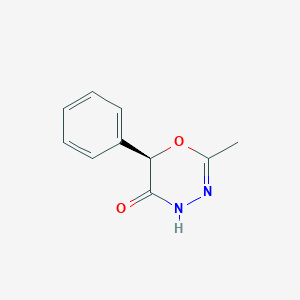
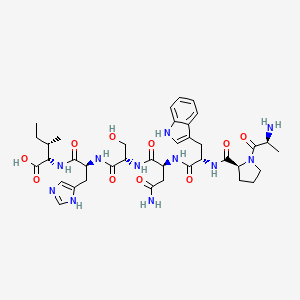
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

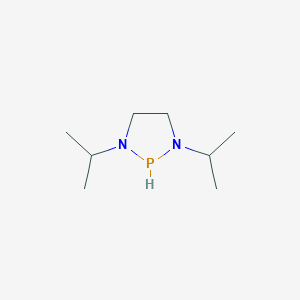
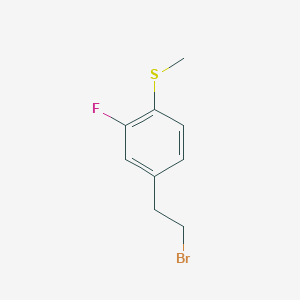
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
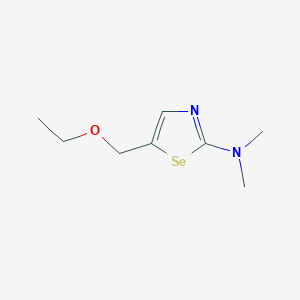
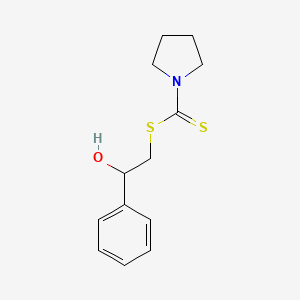
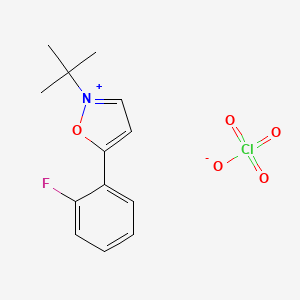
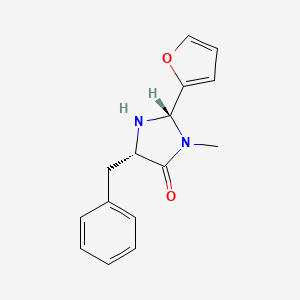
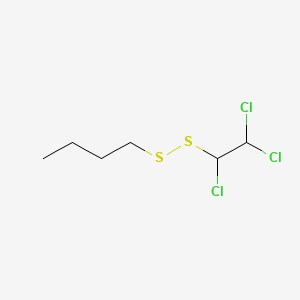
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
